

An In-depth Technical Guide to the Synthesis and Chemical Properties of (+)-Pentobarbital

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Compound of Interest

Compound Name: (+)-Pentobarbital

Cat. No.: B12795884

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This technical guide provides a comprehensive overview of the stereoselective synthesis and detailed chemical properties of **(+)-Pentobarbital**. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a granular look at the methodologies and physicochemical characteristics of this compound.

Chemical Properties of Pentobarbital

Pentobarbital, chemically known as 5-ethyl-5-(1-methylbutyl)barbituric acid, is a short-acting barbiturate.^[1] Its chemical and physical properties are crucial for its formulation, delivery, and pharmacokinetic profile. The key properties are summarized in the table below.

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₁₁ H ₁₈ N ₂ O ₃ |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | 5-ethyl-5-(pentan-2-yl)-1,3-diazinane-2,4,6-trione |
| CAS Number | 76-74-4 |
| pKa | 7.8 - 8.11 |
| LogP | 2.1 |
| Solubility | - Water: Slightly soluble (679 mg/L at 25°C) - Ethanol: Soluble - Ether: Soluble The sodium salt of pentobarbital exhibits greater water solubility. |
| Melting Point | 129.5°C |
| Appearance | White, crystalline powder or granules. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of pentobarbital.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum of pentobarbital exhibits characteristic peaks corresponding to its molecular structure. In vivo ¹H-MRS studies in rats have shown a distinct resonance peak at 1.15 ppm, which is elevated with an increased dose of sodium pentobarbital.[2] Other resonance peaks appear in the range of 3.0 to 4.0 ppm.[2]

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for the identification and quantification of pentobarbital.[3] Electron ionization (EI) mass spectra are available for both underivatized and methyl-derivatized pentobarbital.[4]

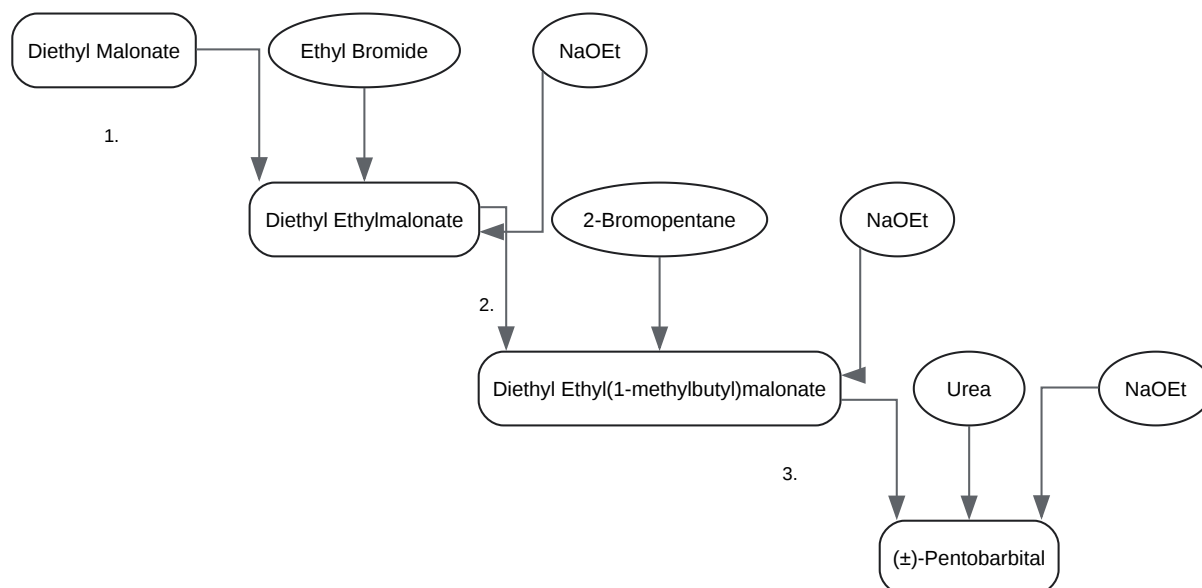
Synthesis of (+)-Pentobarbital

The synthesis of enantiomerically pure **(+)-Pentobarbital** can be achieved through stereoselective methods to control the chirality at the C5 position of the barbituric acid ring. One effective approach is through a Palladium-catalyzed asymmetric allylic alkylation.

General Synthesis Pathway

The traditional synthesis of racemic pentobarbital involves a two-step process:

- **Alkylation of Diethyl Malonate:** Diethyl malonate is first ethylated and then subsequently alkylated with 2-bromopentane.
- **Condensation with Urea:** The resulting disubstituted malonic ester is condensed with urea in the presence of a strong base, such as sodium ethoxide, to form the barbiturate ring.^{[5][6]}



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General Synthesis of Racemic Pentobarbital.

Enantioselective Synthesis of (+)-Pentobarbital

An enantioselective synthesis of **(+)-pentobarbital** has been developed utilizing a palladium-catalyzed asymmetric allylic alkylation of a barbituric acid derivative.^[7] This method allows for the stereocontrolled introduction of the sec-pentyl group.

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation

The following protocol is based on the enantioselective synthesis of pentobarbital as described in the literature.^[7]

Materials:

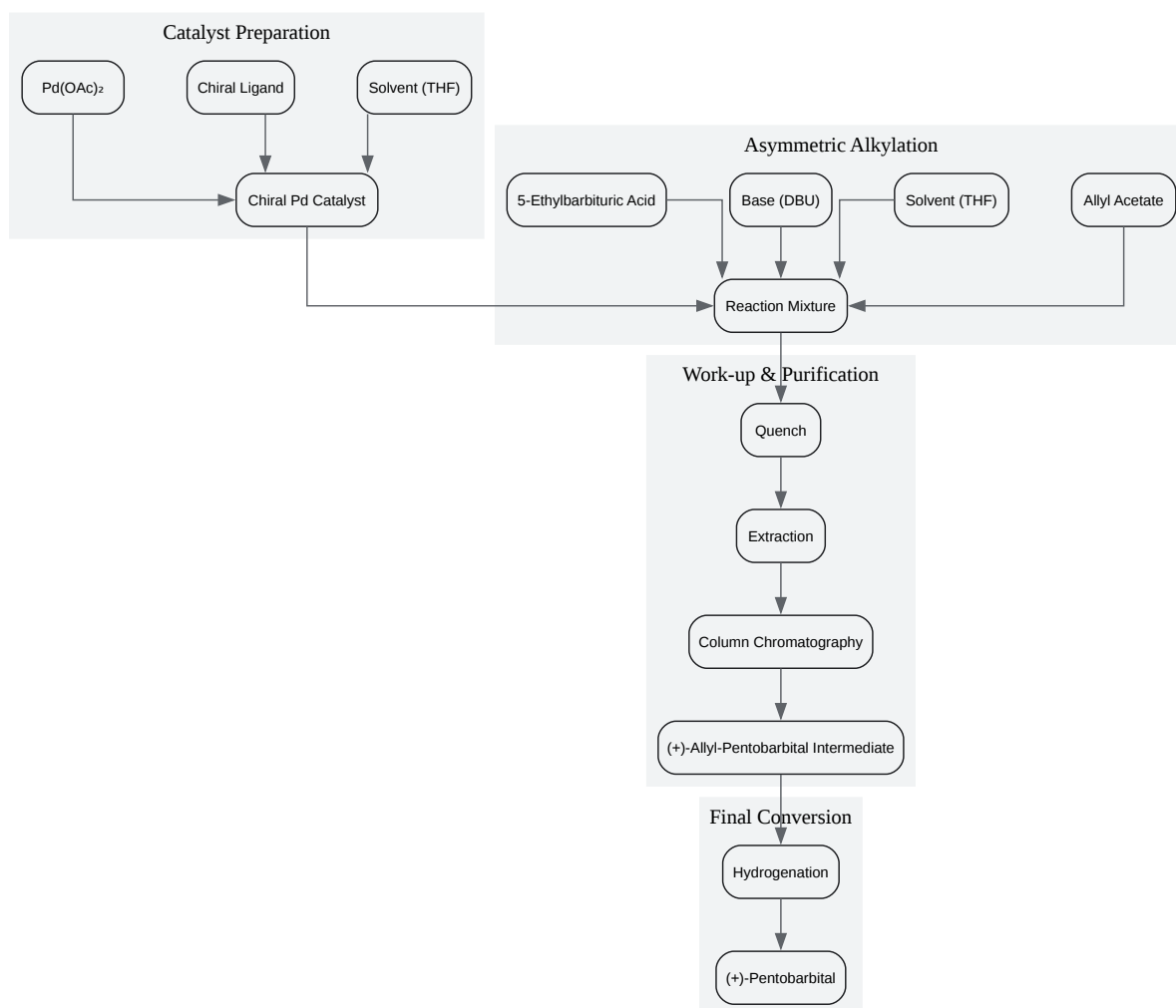
- 5-Ethylbarbituric acid
- Allyl acetate
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Chiral ligand (e.g., a derivative of Trost ligand)
- Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)
- Solvent (e.g., Tetrahydrofuran, THF)

Procedure:

- **Preparation of the Catalyst:** In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve Palladium(II) acetate and the chiral ligand in the solvent. Stir the mixture at room temperature to form the chiral palladium catalyst complex.
- **Reaction Setup:** In a separate flask, dissolve 5-ethylbarbituric acid and the base in the solvent.
- **Alkylation:** To the solution of 5-ethylbarbituric acid, add the prepared catalyst solution followed by the dropwise addition of allyl acetate.
- **Reaction Monitoring:** Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid

Chromatography (HPLC).

- **Work-up:** Once the reaction is complete, quench the reaction with a suitable reagent. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO_4), and concentrate it under reduced pressure.
- **Purification:** Purify the crude product by column chromatography to isolate the desired enantiomer of the allylated barbiturate.
- **Conversion to (+)-Pentobarbital:** The allylated intermediate can then be converted to **(+)-pentobarbital** through subsequent chemical transformations, such as hydrogenation of the allyl group.



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Experimental Workflow for Enantioselective Synthesis.

Mechanism of Action and Signaling Pathway

Pentobarbital exerts its effects primarily through its interaction with the γ -aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel in the central nervous system.

Pentobarbital acts as a positive allosteric modulator of the GABA-A receptor.[5] It binds to a site on the receptor distinct from the GABA binding site and potentiates the effect of GABA by increasing the duration of chloride ion channel opening.[5] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and ultimately, a decrease in neuronal excitability. At higher concentrations, pentobarbital can directly activate the GABA-A receptor, even in the absence of GABA.[1]



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Signaling Pathway of **(+)-Pentobarbital**.

Chiral Resolution

An alternative to asymmetric synthesis for obtaining **(+)-Pentobarbital** is through the resolution of a racemic mixture.[8] This can be achieved by several methods, including:

- **Formation of Diastereomeric Salts:** Reacting racemic pentobarbital with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.[9]
- **Chiral Chromatography:** Using a chiral stationary phase in HPLC or other chromatographic techniques to separate the enantiomers.[9]

While effective, chiral resolution methods have the inherent disadvantage of a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture.[8]

This guide provides a foundational understanding of the synthesis and chemical properties of **(+)-Pentobarbital**, intended to support further research and development in this area. For

detailed experimental parameters and safety information, it is essential to consult the primary literature and relevant safety data sheets.

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